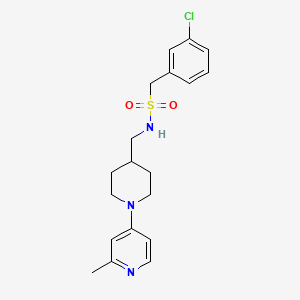
1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chlorinated Compounds in Occupational Health
Research indicates that occupational exposure to chlorinated aliphatic solvents, which include compounds structurally related to 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide, has been associated with various adverse health effects. This is due to the toxicological and metabolic profiles of chlorinated compounds which can lead to central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. International exposure limits and their correlation with health outcomes are areas of ongoing research, highlighting the need for further studies to establish safer exposure thresholds and protective measures for workers (Ruder, 2006).
Methane Oxidation and Environmental Impact
Methane, a potent greenhouse gas, undergoes various microbial oxidation processes that are critical in controlling its atmospheric concentrations. Research into the anaerobic oxidation of methane with sulphate, for example, has revealed complex microbial communities involved in this process. These studies are essential for understanding the environmental impact of methane and for developing strategies to mitigate climate change by managing methane emissions (Niemann & Elvert, 2008).
Green Chemistry and Catalytic Processes
The conversion of methane into more valuable chemicals via catalytic processes represents a significant area of research. Methane can be transformed into methanol or other higher hydrocarbons through oxidative methylation, highlighting the potential for methane as a feedstock for the petrochemical industry. This research aligns with green chemistry principles by seeking to utilize methane, a major component of natural gas, more efficiently and reduce its environmental impact (Adebajo et al., 2007).
Methanotrophs and Biotechnological Applications
The ability of methanotrophs to use methane as their sole carbon source opens up a range of biotechnological applications. These bacteria have the potential to produce valuable products such as single-cell protein, biopolymers, and biofuels. Understanding the metabolic pathways of methanotrophs and optimizing their use in biotechnology could lead to innovative solutions for utilizing methane, contributing to sustainability and environmental protection (Strong, Xie, & Clarke, 2015).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-15-11-19(5-8-21-15)23-9-6-16(7-10-23)13-22-26(24,25)14-17-3-2-4-18(20)12-17/h2-5,8,11-12,16,22H,6-7,9-10,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHFFIBYBGUXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)


![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)
![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)


